
7-氧代壬酸
描述
7-Oxo-nonanoic acid, also known as 8-amino-7-oxononanoic acid, is a derivative of nonanoic acid. It is a nine-carbon fatty acid with a keto group at the seventh position and an amino group at the eighth position.
科学研究应用
7-Oxo-nonanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as a metabolite in various biological pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals
作用机制
Target of Action
The primary target of 7-Oxo-nonanoic acid, also known as 8-amino-7-oxononanoic acid, is the enzyme Diaminopelargonic acid aminotransferase (DAPA AT) . This enzyme plays a crucial role in the biosynthesis of biotin, a vital coenzyme involved in various metabolic reactions .
Mode of Action
7-Oxo-nonanoic acid interacts with its target, DAPA AT, by undergoing a transamination reaction . In this process, DAPA AT catalyzes the transamination of 8-amino-7-oxononanoic acid using S-adenosyl-L-methionine (AdoMet) as the amino donor . This interaction results in changes in the enzyme’s activity, thereby influencing the biotin biosynthesis pathway .
Biochemical Pathways
The interaction of 7-Oxo-nonanoic acid with DAPA AT affects the biotin biosynthesis pathway . Biotin is an essential coenzyme that plays a critical role in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism . Therefore, any changes in the biotin biosynthesis pathway can have downstream effects on these metabolic processes.
Pharmacokinetics
As a medium-chain fatty acid, it is expected to be relatively hydrophobic , which could influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of 7-Oxo-nonanoic acid’s action primarily involve the regulation of biotin biosynthesis . By interacting with DAPA AT, 7-Oxo-nonanoic acid can influence the production of biotin, thereby affecting the metabolic processes that rely on this coenzyme .
Action Environment
The action, efficacy, and stability of 7-Oxo-nonanoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with DAPA AT. Additionally, the presence of other molecules, such as AdoMet, can influence the compound’s mode of action
生化分析
Biochemical Properties
7-Oxo-nonanoic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of biotin. It interacts with enzymes such as diaminopelargonic acid aminotransferase, which catalyzes the transamination of 7-Oxo-nonanoic acid using S-adenosyl-L-methionine as an amino donor . This interaction is crucial for the production of biotin, a vital cofactor in various metabolic processes.
Cellular Effects
7-Oxo-nonanoic acid influences various cellular processes. It has been shown to alter the phenotype of small intestinal neuroendocrine tumors by affecting cell proliferation, serotonin secretion, and cell morphology . Additionally, 7-Oxo-nonanoic acid impacts cell signaling pathways and gene expression, contributing to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 7-Oxo-nonanoic acid exerts its effects through binding interactions with specific biomolecules. It acts as a substrate for enzymes involved in biotin biosynthesis, such as diaminopelargonic acid aminotransferase . This enzyme catalyzes the conversion of 7-Oxo-nonanoic acid to 8-amino-7-oxononanoate, a key intermediate in the biotin biosynthesis pathway. The binding interactions and enzyme activation are essential for the proper functioning of this metabolic pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Oxo-nonanoic acid have been observed to change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the persistence of reaction products at the air-water interface during ozonolysis of fatty acid monolayers suggests that 7-Oxo-nonanoic acid can form stable films that impact cellular processes . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 7-Oxo-nonanoic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound can positively influence metabolic processes without causing toxicity. At higher doses, 7-Oxo-nonanoic acid may exhibit toxic or adverse effects, such as alterations in cellular metabolism and function . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
7-Oxo-nonanoic acid is involved in several metabolic pathways, including the biosynthesis of biotin. It interacts with enzymes such as diaminopelargonic acid aminotransferase, which catalyzes the transamination of 7-Oxo-nonanoic acid to produce 8-amino-7-oxononanoate . This intermediate is further processed to form biotin, a vital cofactor in various metabolic reactions. The involvement of 7-Oxo-nonanoic acid in these pathways highlights its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, 7-Oxo-nonanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in various cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s role in cellular processes.
Subcellular Localization
The subcellular localization of 7-Oxo-nonanoic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of 7-Oxo-nonanoic acid within cells is crucial for its activity and function in various metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
7-Oxo-nonanoic acid can be synthesized through the oxidative scission of oleic acid. This process involves the use of hydrogen peroxide as an oxidant and a peroxo-tungsten complex as a phase-transfer catalyst. The reaction is carried out in a biphasic organic-aqueous system at 85°C for 5 hours, resulting in high yields of the desired product .
Industrial Production Methods
The industrial production of 7-oxo-nonanoic acid typically involves the ozonolysis of oleic acid. This method, although effective, has several drawbacks, including the need for hazardous reagents and the generation of by-products. Alternative green chemistry approaches, such as the use of environmentally friendly oxidants and solvent-free systems, are being explored to improve the sustainability of the production process .
化学反应分析
Types of Reactions
7-Oxo-nonanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nonanedioic acid (azelaic acid).
Reduction: 7-Hydroxy-nonanoic acid.
Substitution: Various substituted nonanoic acids depending on the substituent used
相似化合物的比较
Similar Compounds
Nonanoic acid: A nine-carbon fatty acid without the keto and amino groups.
Azelaic acid: A nine-carbon dicarboxylic acid derived from the oxidation of oleic acid.
Pelargonic acid: Another name for nonanoic acid, highlighting its structural similarity.
Uniqueness
7-Oxo-nonanoic acid is unique due to the presence of both a keto group and an amino group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
7-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDUEIZQNLDNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942513 | |
| Record name | 7-Oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20356-92-7 | |
| Record name | 7-Oxononanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1348686.png)
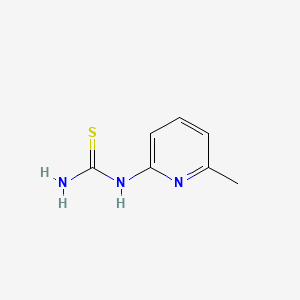
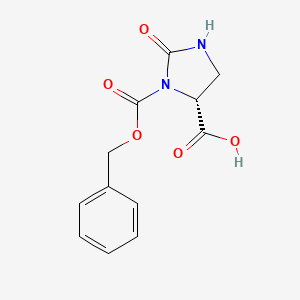
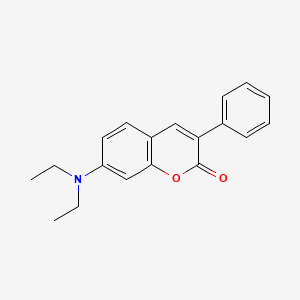
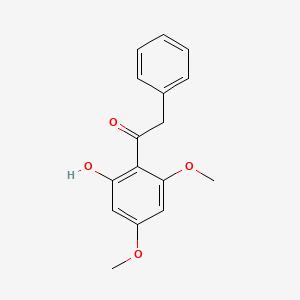
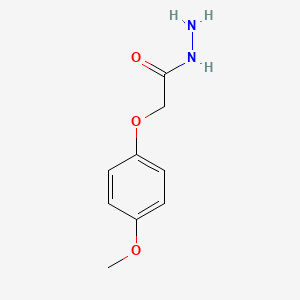
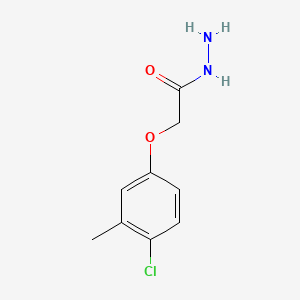
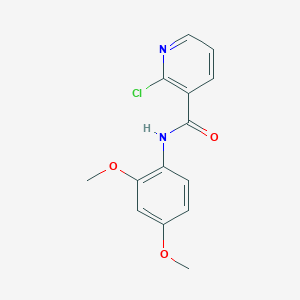
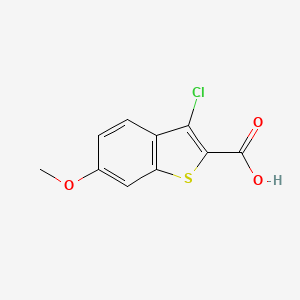
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)
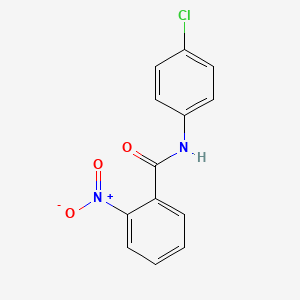
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
